Silane, trimethyl(o-tolyloxy)-

Description

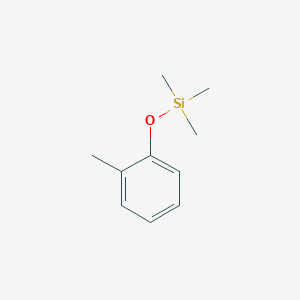

Silane, trimethyl(o-tolyloxy)- (C${10}$H${16}$OSi) is an organosilicon compound featuring a trimethylsilyl group bonded to an o-tolyloxy (ortho-methylphenoxy) substituent. The ortho-methyl group on the aromatic ring introduces steric hindrance, which significantly influences its reactivity and applications.

Properties

CAS No. |

1009-02-5 |

|---|---|

Molecular Formula |

C10H16OSi |

Molecular Weight |

180.32 g/mol |

IUPAC Name |

trimethyl-(2-methylphenoxy)silane |

InChI |

InChI=1S/C10H16OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h5-8H,1-4H3 |

InChI Key |

NYGJXYBYDZNXQY-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1O[Si](C)(C)C |

Canonical SMILES |

CC1=CC=CC=C1O[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Silane, trimethyl(o-tolyloxy)- and analogous compounds:

Reactivity and Stability

- Steric Effects : The ortho-methyl group in Silane, trimethyl(o-tolyloxy)- creates steric hindrance, analogous to the incomplete silylation observed in bulky diols like 2,3-dimethyl-2,3-butanediol . This hindrance may limit its utility in reactions requiring high steric accessibility.

- Hydrolysis Stability : Unlike alkoxy-substituted silanes (e.g., trimethoxymethylsilane in ), aryloxy silanes like the target compound exhibit slower hydrolysis due to the electron-withdrawing nature of the aromatic ring .

- Electronic Effects: The o-tolyloxy group’s electron-donating methyl group could enhance the stability of the silicon-oxygen bond compared to electron-deficient substituents like nitrophenoxy groups (e.g., trimethyl(p-nitrophenoxy)lead in ) .

Research Findings and Challenges

- Synthetic Challenges : Steric hindrance in Silane, trimethyl(o-tolyloxy)- could lead to incomplete reactions during synthesis, as seen in sterically crowded silylation attempts (e.g., 2,3-dimethyl-2,3-butanediol in ) .

- Thermal Stability : Aryloxy-substituted silanes generally exhibit higher thermal stability compared to alkoxy derivatives. For instance, trimethyl(2-phenylethoxy)silane () has a higher decomposition temperature than isopropoxytrimethylsilane .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Silane, trimethyl(o-tolyloxy)-, and what critical reaction conditions must be controlled?

- Methodology : The synthesis typically involves silylation of o-tolyloxy derivatives using trimethylsilylating agents (e.g., trimethylsilyl cyanide, TMSCN) under anhydrous conditions. Key steps include:

- Catalyst Selection : Use of Lewis acids like copper chloride (CuCl₂) to accelerate silylation .

- Temperature Control : Reactions often require elevated temperatures (e.g., 170°C) to achieve efficient conversion .

- Byproduct Management : Hydrochloric acid (HCl) or hydrazoic acid (HN₃) may form as byproducts; ensure proper ventilation and neutralization protocols .

- Purification : Column chromatography with silica gel and solvent mixtures (e.g., petroleum ether/ethyl acetate) is recommended for isolating pure products .

Q. What safety precautions are essential when handling Silane, trimethyl(o-tolyloxy)-, particularly regarding byproduct management?

- Safety Protocol :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts like HCl or HN₃ .

- Waste Disposal : Segregate acidic byproducts and neutralize before disposal. Use inert solvents (e.g., ethyl acetate) for cleanup .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to confirm the molecular structure of Silane, trimethyl(o-tolyloxy)-, and what key bond parameters should be analyzed?

- Structural Analysis :

- Bond Lengths : The Si–O bond length is critical (e.g., 1.6379 Å in analogous compounds) and should align with computational models .

- Dihedral Angles : Assess steric effects by measuring angles between aromatic rings (e.g., 80–81° for phenyl ring interactions) .

- Intermolecular Forces : Van der Waals interactions and π-π stacking distances (e.g., 3.611 Å) provide insights into crystal packing .

- Validation : Compare experimental data with density functional theory (DFT) calculations to resolve discrepancies .

Q. What analytical techniques (e.g., NMR, MS) are most effective in characterizing Silane, trimethyl(o-tolyloxy)-, and how do they resolve structural ambiguities?

- 1H NMR : Identify protons adjacent to the siloxy group (e.g., methyl groups on Si at δ 0.1–0.3 ppm) and aromatic protons from o-tolyloxy substituents (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

- Elemental Analysis : Verify C/H/N percentages to rule out impurities or incomplete silylation .

Q. How do reaction mechanisms differ when using alternative silylating agents (e.g., TMSCN vs. chlorotrimethylsilane) for synthesizing Silane, trimethyl(o-tolyloxy)-?

- Mechanistic Insights :

- TMSCN : Acts as both a silylating agent and a nucleophile, with CuCl₂ facilitating Si–O bond formation via a Lewis acid-mediated pathway .

- Chlorotrimethylsilane : Requires activation by bases (e.g., triethylamine) to deprotonate hydroxyl groups, forming silyl ethers directly .

- Contradiction Resolution : If yields vary between methods, optimize catalyst loading (e.g., 0.05 mmol CuCl₂ per 1 mmol substrate) or reaction time (1–3 days) .

Q. What role does Silane, trimethyl(o-tolyloxy)- play in polymer chemistry, and how can its stability under thermal/chemical stress be evaluated?

- Applications : Used as a monomer for organosilane polymers due to its hydrolytic stability. Test stability via:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., >300°C) .

- Hydrolytic Resistance : Expose to aqueous acidic/basic conditions and monitor Si–O bond integrity via FT-IR (e.g., Si–O–C peaks at 1000–1100 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Si–O bond lengths or reaction yields for Silane, trimethyl(o-tolyloxy)- across studies?

- Troubleshooting Steps :

Reproduce Conditions : Ensure identical catalysts, solvents, and temperatures (e.g., anhydrous THF vs. DMF may alter reactivity) .

Crystallographic Refinement : Re-analyze diffraction data with updated software to resolve bond-length ambiguities .

Byproduct Analysis : Use GC-MS to identify unaccounted intermediates (e.g., incomplete silylation products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.